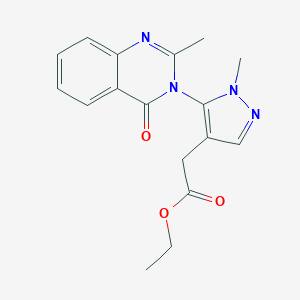

1H-Pyrazole-4-acetic acid, 1-methyl-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester

説明

1H-Pyrazole-4-acetic acid, 1-methyl-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by its quinazolinyl group, which is a fused benzene and pyrimidine ring system, and its ester functional group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 1H-pyrazole-4-acetic acid and 2-methyl-4-oxoquinazoline.

Reaction Steps: The reaction involves the esterification of 1H-pyrazole-4-acetic acid with 2-methyl-4-oxoquinazoline under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for continuous flow and precise control of reaction conditions.

Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to increase yield and reduce by-products. Common solvents include dichloromethane or ethyl acetate.

Types of Reactions:

Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

Substitution: Substitution reactions can occur at various positions on the pyrazole ring or the quinazolinyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction can produce alcohols or amines.

Substitution Products: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

科学的研究の応用

Medicinal Chemistry Applications

1H-Pyrazole derivatives have been extensively studied for their antimicrobial , anti-inflammatory , and anticancer properties. The specific compound in focus has shown potential in the following areas:

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of pyrazole exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against a range of pathogens. In vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Experimental models showed that it reduces inflammation markers, suggesting potential use in treating inflammatory diseases such as arthritis .

Agrochemical Applications

The compound's structure allows it to act as a plant growth regulator and pesticide. Its applications include:

Herbicidal Activity

Studies have demonstrated that derivatives of this compound can inhibit the growth of certain weed species, providing an effective alternative to traditional herbicides. Field trials indicated a significant reduction in weed biomass when applied at optimal concentrations .

Insecticidal Properties

The ethyl ester form has been tested for its insecticidal activity against common agricultural pests. Results from laboratory assays showed a high mortality rate among treated insects, indicating its potential as a natural pesticide .

Case Studies

作用機序

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and quinazolinyl groups can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

類似化合物との比較

1H-Pyrazole-4-acetic acid: A simpler pyrazole derivative without the quinazolinyl group.

2-Methyl-4-oxoquinazoline: The quinazolinyl component without the pyrazole ring.

Other Pyrazole Derivatives: Various pyrazole compounds with different substituents and functional groups.

Uniqueness: This compound is unique due to the combination of the pyrazole ring and the quinazolinyl group, which provides distinct chemical and biological properties compared to other similar compounds.

生物活性

1H-Pyrazole-4-acetic acid, 1-methyl-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester (commonly referred to as the compound) is a derivative of pyrazole known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a pyrazole ring fused with a quinazoline moiety. Its structure contributes to its biological activities.

1. Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory and analgesic activities. For instance, compounds similar to 1H-Pyrazole-4-acetic acid have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Studies have reported IC50 values for COX-2 inhibition ranging from 0.02 to 0.04 μM, indicating potent anti-inflammatory effects .

Case Study:

In a study involving carrageenan-induced edema in rats, the compound demonstrated comparable anti-inflammatory effects to indomethacin. The results suggested that the pyrazole scaffold plays a crucial role in mediating these effects .

2. Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various bacterial strains. It has been tested against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae, showing significant inhibition .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | Pseudomonas aeruginosa | 12 |

| Compound D | Klebsiella pneumoniae | 16 |

3. Anticancer Properties

Emerging studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The compound has shown efficacy against several cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2). These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

In vitro studies demonstrated that treatment with the compound resulted in significant growth inhibition of cancer cells compared to untreated controls, with IC50 values indicating effective dose ranges for therapeutic applications .

The biological activity of 1H-Pyrazole-4-acetic acid is attributed to its ability to modulate various biochemical pathways:

- Inhibition of COX Enzymes: By blocking COX-2, the compound reduces prostaglandin synthesis, leading to decreased inflammation.

- Antimicrobial Action: The structure allows interaction with bacterial cell membranes, disrupting their integrity.

- Anticancer Mechanisms: The compound may induce apoptosis via mitochondrial pathways and inhibit proliferation by affecting cell cycle regulators.

特性

IUPAC Name |

ethyl 2-[1-methyl-5-(2-methyl-4-oxoquinazolin-3-yl)pyrazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-4-24-15(22)9-12-10-18-20(3)16(12)21-11(2)19-14-8-6-5-7-13(14)17(21)23/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIATLQDPNXYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N(N=C1)C)N2C(=NC3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166964 | |

| Record name | 1H-Pyrazole-4-acetic acid, 1-methyl-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160662-10-2 | |

| Record name | 1H-Pyrazole-4-acetic acid, 1-methyl-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160662102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-acetic acid, 1-methyl-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。